Fmoc-N-Me-D-Trp(Boc)-OH
Description
Significance of Non-Canonical Amino Acids in Peptide Science
The foundation of life's proteins and peptides is built from a set of 20 canonical amino acids. nih.govacs.org However, the exploration of non-canonical amino acids (ncAAs), which are not among the standard 20, has opened up new frontiers in peptide and protein science. acs.orgrsc.org The incorporation of ncAAs into peptide sequences is a powerful strategy for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved characteristics. nih.gov
The use of ncAAs allows medicinal chemists to design peptides with enhanced properties such as increased stability against enzymatic degradation, improved bioavailability, and controlled secondary structures. nih.govnih.gov Nature itself provides inspiration for this approach, with many non-ribosomal peptides and ribosomally synthesized and post-translationally modified peptides containing ncAAs that contribute to their biological activity. nih.gov By expanding the chemical diversity beyond the canonical 20 amino acids, researchers can develop novel peptide-based therapeutics and research tools. researchgate.net
Role of Tryptophan Derivatives in Peptide Engineering
Tryptophan, an aromatic amino acid, possesses unique properties that make it a key player in the structure and function of many proteins and peptides. mdpi.com Its indole (B1671886) side chain can participate in a variety of noncovalent interactions, including hydrophobic, electrostatic, and π-π stacking interactions. mdpi.comcambridge.org Tryptophan residues are often found at the interface between water and biological membranes, playing a crucial role in the anchoring and orientation of membrane proteins. mdpi.com
In the context of peptide engineering, tryptophan and its derivatives are of particular interest. The modification of the tryptophan side chain can be used to modulate the properties of a peptide. For instance, the introduction of fluorinated groups can significantly alter the biophysical characteristics of a peptide. acs.org Tryptophan-rich peptides have been extensively studied for their ability to interact with and penetrate cell membranes, a property that is valuable for the development of cell-penetrating peptides (CPPs) and antimicrobial peptides (AMPs). cambridge.orgchalmers.se The number and position of tryptophan residues within a peptide sequence can have a profound impact on its biological activity. chalmers.se
Overview of N-Methylation in Peptide Design
N-methylation is a chemical modification that involves the addition of a methyl group to the nitrogen atom of a peptide's backbone. nih.gov This seemingly small alteration can have a significant impact on the properties of a peptide, making it a valuable strategy in medicinal chemistry. nih.gov One of the primary benefits of N-methylation is the enhancement of a peptide's pharmacokinetic profile. nih.gov
By modifying the peptide backbone, N-methylation can increase a peptide's resistance to proteolytic degradation, which is a major challenge for the therapeutic use of peptides. nih.govresearchgate.net This increased stability can lead to a longer half-life in the body. researchgate.net Furthermore, N-methylation can improve a peptide's oral bioavailability and cell permeability, making it more suitable for drug development. nih.govnih.gov The presence of N-methylated amino acids can also influence the peptide's conformation, which can in turn affect its binding affinity and selectivity for its biological target. nih.govnih.gov
Stereochemical Considerations: The D-Amino Acid Configuration in Peptide Chemistry
In nature, the vast majority of amino acids found in proteins are in the L-configuration. nih.govjpt.com The stereochemistry of amino acids is a critical factor that influences their three-dimensional structure and how they interact with other molecules. jpt.com The use of D-amino acids, which are the mirror images of their L-counterparts, is a powerful tool in peptide design. numberanalytics.com
One of the most significant advantages of incorporating D-amino acids into a peptide sequence is the increased resistance to enzymatic degradation. nih.govjpt.com The proteolytic enzymes that are responsible for breaking down peptides are highly specific for L-amino acids and are generally unable to recognize or cleave peptide bonds involving D-amino acids. nih.gov This enhanced stability is highly desirable for the development of peptide-based drugs. numberanalytics.com
The inclusion of a D-amino acid also imposes specific conformational constraints on the peptide backbone. psu.edu This can be used to design peptides with specific folded structures, such as β-turns. psu.edu The distinct stereochemistry of D-amino acids allows for the creation of unique peptide architectures that can have novel biological activities. acs.org
Chemical Properties of Fmoc-N-Me-D-Trp(Boc)-OH
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₂N₂O₆ | nih.govsigmaaldrich.com |
| Molecular Weight | 540.61 g/mol | sigmaaldrich.com |
| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid | nih.gov |
| CAS Number | 197632-75-0 | sigmaaldrich.com |
| Appearance | White to slight yellow to beige powder | sigmaaldrich.com |
| Purity | ≥ 97.0% (HPLC) | sigmaaldrich.com |
| Solubility | Clearly soluble in DMF | sigmaaldrich.com |
| Storage Temperature | 15-25°C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUDCKQUKFBIR-MUUNZHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Impact of Fmoc N Me D Trp Boc Oh Incorporation on Peptide Structure and Conformation
Conformational Constraints Imposed by N-Methylation
Backbone N-methylation, the substitution of a methyl group for the amide proton, is a modification found in many peptide natural products and is known to have a profound impact on the conformational states of peptides. nih.gov This single modification introduces significant steric and electronic changes that ripple through the peptide's structure.
N-methylation introduces a steric barrier that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This decreased flexibility in the peptide backbone can lock the peptide into a more defined and stable conformation. researchgate.netnih.gov The methyl group's presence can favor certain rotamers and disfavor others, effectively reducing the accessible conformational space. For instance, studies on cyclic pentapeptides have shown that N-methylation leads to a high degree of variability in conformations, but for any given peptide, it results in a more constrained structure. semanticscholar.org This reduction in conformational freedom can be beneficial for receptor selectivity, as a more rigid peptide is less likely to adopt inactive conformations. researchgate.net
| Parameter | Impact of N-Methylation | Structural Consequence |
|---|---|---|
| Dihedral Angles (Φ, Ψ) | Rotation is sterically hindered | Reduced set of allowed conformations |
| Backbone Flexibility | Decreased | Stabilization of specific secondary structures |
| Cis/Trans Isomerism | Lowers the energy barrier for cis-amide bond formation | Increased probability of cis-peptide bonds, leading to turns |
A critical consequence of N-methylation is the elimination of the amide proton (N-H), which is a crucial hydrogen bond donor. mdpi.com This prevents the formation of intramolecular hydrogen bonds at the site of methylation, a key interaction for stabilizing secondary structures like α-helices and β-sheets. nih.gov By strategically placing N-methylated residues, researchers can disrupt or prevent the formation of certain secondary structures. Conversely, this modification can also promote specific conformations by preventing competing hydrogen bonds and allowing the remaining N-H groups to form more stable, internal hydrogen bonds. nih.gov This "chameleon-like" effect can shield the polar amide groups from the solvent, which is a key factor in improving passive membrane permeability. nih.gov
Stereochemical Influence of D-Tryptophan Configuration on Peptide Folding
Introducing a D-amino acid can disrupt or alter regular secondary structures. For example, placing a D-amino acid within an L-amino acid α-helix is highly disruptive to the helical structure. nih.govresearchgate.net However, D-amino acids are powerful inducers of specific turn structures, particularly β-turns. nih.govias.ac.in The combination of a D-amino acid followed by an amino acid like proline or glycine (B1666218) is a well-established motif for nucleating stable β-hairpin structures. nih.govias.ac.in Therefore, the placement of D-tryptophan can be used to engineer specific folds and turns within a peptide chain, guiding it toward a desired bioactive conformation.
Effects on Secondary Structure Elements
The combined effects of N-methylation and D-configuration at the tryptophan residue can be strategically employed to control the formation of secondary structure elements.
α-Helices: Both N-methylation (by removing a hydrogen bond donor) and the presence of a D-amino acid are generally disruptive to the formation of a right-handed α-helix, which is the common helical form for L-peptides. mdpi.comnih.govresearchgate.net However, D-amino acid substitutions can potentially stabilize left-handed α-helices. nih.gov
β-Sheets and β-Turns: D-amino acids are potent inducers of β-turns, which are critical for reversing the direction of a peptide chain and are fundamental components of β-sheets and globular proteins. nih.gov The conformational restrictions imposed by N-methylation can further stabilize these turn structures. The bulky and aromatic side chain of tryptophan itself plays a role in stabilizing protein structures through hydrophobic and aromatic-aromatic interactions. researchgate.net When configured as a D-amino acid, it directs the folding pathway towards specific turn conformations.
| Structural Element | Effect of D-Amino Acid Incorporation | Effect of N-Methylation |
|---|---|---|
| α-Helix (Right-handed) | Disruptive nih.govresearchgate.net | Disruptive (loss of H-bond donor) mdpi.com |
| β-Turn | Strongly promotes formation nih.govias.ac.in | Can stabilize the turn by reducing flexibility |
| β-Sheet | Can nucleate sheet formation via turns | May disrupt H-bonding network required for sheet stability |
Molecular Modeling and Computational Studies of Conformation
Understanding the precise conformational impact of incorporating a residue like N-Me-D-Trp requires sophisticated computational techniques. Molecular dynamics (MD) simulations and other modeling approaches are powerful tools for exploring the conformational landscape of modified peptides. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The inclusion of non-standard residues like N-methylated and D-amino acids is a hallmark of peptidomimetic design. nih.gov Computational studies are essential for this process, allowing for the in silico evaluation of how these modifications affect the resulting structure. nih.govrsc.org
MD simulations can be used to characterize the structural ensembles of N-methylated and D-amino acid-containing peptides, although these simulations can be computationally intensive due to the complexity and slower dynamics of these molecules. nih.gov Advanced techniques and specialized force fields are often required to accurately model the behavior of these modified peptides and predict their preferred solution structures. nih.govrsc.org Recently, deep learning-based models, fine-tuned on data from traditional simulations, have been developed to accelerate the structure prediction of cyclic peptides containing both N-methylated and D-amino acids, highlighting the importance and challenge of this field. biorxiv.org These computational analyses help rationalize observed biological activity and guide the design of new peptidomimetics with improved properties. nih.gov
Influence of Fmoc N Me D Trp Boc Oh on Peptide Stability and Proteolysis Resistance
Enhanced Metabolic Stability through N-Methylation
N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a key strategy for improving the drug-like properties of peptides. researchgate.net This modification directly impacts metabolic stability by rendering the peptide less recognizable to degradative enzymes. acs.orgmdpi.com
Numerous in vitro studies have demonstrated the profound effect of N-methylation on preventing enzymatic degradation. Peptides containing N-methylated amino acids exhibit significantly longer half-lives in the presence of proteases like trypsin and chymotrypsin, as well as in human serum. biorxiv.orgmdpi.com For example, the substitution of a standard amino acid with its N-methylated counterpart can increase a peptide's half-life by several orders of magnitude. One study examining an alanine-based pentapeptide found that a single N-methylation increased its proteolytic half-life threefold compared to the unmodified version. rsc.org This enhanced stability is a critical factor in improving the bioavailability of peptide drugs. nih.govnih.gov
The following table illustrates typical results from in vitro stability assays comparing a standard peptide to its N-methylated analog.
| Peptide Variant | Modification | Half-life in Human Serum |
| Peptide X | Unmodified | 15 minutes |
| Peptide X-NMe | N-methylated | > 8 hours |
This table provides a representative example of the substantial increase in stability against serum proteases achieved through N-methylation.
The resistance conferred by N-methylation stems from two primary mechanisms. First, the methyl group on the amide nitrogen creates steric hindrance, physically blocking the active site of proteases and preventing the necessary enzyme-substrate interaction for cleavage. rsc.org Second, the replacement of the amide hydrogen with a methyl group eliminates a crucial hydrogen bond donor. nih.gov This disrupts the secondary structure motifs and hydrogen-bonding patterns that proteases often recognize for binding and catalysis, making the peptide an unsuitable substrate for the enzyme. mdpi.com
Role of D-Amino Acids in Modulating Peptide Stability
The incorporation of D-amino acids is another highly effective strategy for enhancing peptide stability. americanpeptidesociety.org Natural proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids, their natural substrates. nih.gov By substituting an L-amino acid with its D-enantiomer, the resulting peptide becomes resistant to degradation by these common proteases. nih.govlifetein.com This stereochemical alteration effectively "hides" the peptide from the body's enzymatic machinery, significantly extending its circulation half-time. nih.govmdpi.com Studies have shown that peptides containing D-amino acids exhibit remarkable resistance to proteolysis. biorxiv.orgnih.gov
Combined Effects of N-Methylation and D-Configuration on Stability
The true power of a building block like Fmoc-N-Me-D-Trp(Boc)-OH lies in the synergistic combination of N-methylation and a D-amino acid configuration. These two modifications provide a multi-layered defense against proteolytic degradation. While the D-configuration provides stereochemical immunity from L-specific proteases, N-methylation adds a layer of steric hindrance and disrupts enzyme recognition signals.
This dual-modification approach is a common tactic to maximize the stability and therapeutic potential of peptides. mdpi.com The resulting peptides are exceptionally robust, capable of resisting a broad spectrum of enzymatic attacks.
The table below conceptualizes the additive benefits of these modifications on peptide stability.
| Peptide Variant | Modification(s) | Relative Protease Resistance |
| Native Peptide | All L-amino acids, non-methylated | Low |
| D-Amino Acid Analog | Single D-amino acid substitution | High |
| N-Methyl Analog | Single N-methylated L-amino acid | High |
| Combined Analog | Single N-methylated D-amino acid | Very High |
This interactive table illustrates how combining N-methylation and D-amino acid substitution can lead to a greater level of protease resistance than either modification alone.
Advanced Characterization and Analytical Techniques for Fmoc N Me D Trp Boc Oh Modified Peptides
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the detailed structural analysis of peptides containing Fmoc-N-Me-D-Trp(Boc)-OH. These techniques provide insights into the molecular structure, conformation, and purity of the synthesized peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of peptides in solution. uzh.chnmims.edu For peptides incorporating N-methylated residues like this compound, NMR provides critical information regarding the peptide backbone conformation and the local environment of the modified residue. nih.gov
The presence of the N-methyl group introduces a characteristic singlet in the 1H NMR spectrum, typically appearing around 2.5-3.5 ppm. The precise chemical shift of this methyl group is sensitive to the local conformation and can provide insights into the cis/trans isomerization of the preceding peptide bond. nih.gov
Table 1: Representative 1H NMR Chemical Shifts for this compound and Related Moieties
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| N-CH3 | ~2.8 - 3.2 | Singlet | Sensitive to local conformation and solvent. |
| α-CH | ~4.5 - 5.0 | Multiplet | Coupling to β-protons. |
| β-CH2 | ~3.0 - 3.5 | Multiplet | Diastereotopic protons, complex coupling. |
| Fmoc aromatic | ~7.2 - 7.8 | Multiplets | Characteristic aromatic signals. |
| Trp indole (B1671886) | ~7.0 - 8.0 | Multiplets | Aromatic signals of the indole ring. |
| Boc (CH3)3 | ~1.5 | Singlet | Characteristic signal for the Boc protecting group. |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and peptide sequence.
Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and sequence of synthetic peptides, including those modified with this compound. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the peptide. mdpi.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, as it minimizes fragmentation of the parent molecule. nih.gov The resulting mass spectrum will show the protonated molecular ion [M+H]+, and potentially multiply charged ions, from which the molecular weight can be accurately determined. The expected monoisotopic mass for Fmoc-D-Trp(Boc)-OH is approximately 526.21 g/mol . nih.gov
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. In a typical MS/MS experiment, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID). This fragmentation process primarily cleaves the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the determination of the peptide sequence.
The presence of the Fmoc and Boc protecting groups can influence the fragmentation pattern. nih.gov For instance, a characteristic loss of the Boc group (100 Da) or the Fmoc group (222 Da) may be observed. nih.govluxembourg-bio.com The N-methylation can also alter the fragmentation pathways, and careful analysis of the MS/MS spectrum is required to confirm the position of the modified residue.
Table 2: Common Mass Spectrometry Observations for Peptides Containing this compound
| Observation | Description |
| [M+H]+ | The protonated molecular ion, used to confirm the overall molecular weight. |
| [M+Na]+, [M+K]+ | Adducts with sodium and potassium ions are commonly observed. |
| Loss of Boc | A neutral loss of 100 Da, corresponding to the tert-butyloxycarbonyl group. |
| Loss of Fmoc | A neutral loss of 222 Da, corresponding to the fluorenylmethyloxycarbonyl group. |
| b- and y-ion series | A series of fragment ions that allow for the determination of the peptide sequence. |
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the enantiomeric purity of amino acids. sigmaaldrich.comchromatographyonline.comcat-online.com After hydrolysis of the peptide, the resulting amino acid mixture can be analyzed on a chiral stationary phase (CSP). sigmaaldrich.comchromatographyonline.com These columns are designed to interact differently with the D- and L-enantiomers, resulting in their separation and allowing for their quantification. sigmaaldrich.comchromatographyonline.com Crown-ether and teicoplanin-based CSPs have shown particular success in resolving underivatized amino acid enantiomers. sigmaaldrich.comchromatographyonline.comankara.edu.tr
Alternatively, the amino acids can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. sigmaaldrich.com Gas chromatography (GC) on a chiral column is another powerful technique for separating enantiomers after appropriate derivatization to increase their volatility. cat-online.com
Chromatographic Purification Techniques
The purification of synthetic peptides, especially those containing hydrophobic and N-methylated residues, is a critical step in obtaining a final product of high purity. bachem.com Chromatographic techniques are the cornerstone of peptide purification. americanpeptidesociety.orgwaters.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification and analysis of synthetic peptides. bachem.comamericanpeptidesociety.orgpepdd.comamericanpeptidesociety.org The separation is based on the hydrophobic interactions between the peptide and the stationary phase, which typically consists of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18). bachem.comamericanpeptidesociety.org
Peptides are loaded onto the column in a polar mobile phase (e.g., water with an ion-pairing agent like trifluoroacetic acid, TFA) and eluted with a gradient of increasing organic solvent concentration (e.g., acetonitrile). bachem.compepdd.com More hydrophobic peptides, such as those containing the tryptophan residue in this compound, interact more strongly with the stationary phase and therefore elute at higher organic solvent concentrations. hplc.eu The N-methylation and the Boc protecting group further increase the hydrophobicity of the peptide.
The purity of the collected fractions is typically assessed by analytical RP-HPLC, and those fractions meeting the desired purity level are pooled and lyophilized. bachem.com
Table 3: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 silica, 5-10 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of increasing %B over 30-60 minutes |
| Flow Rate | 1-20 mL/min (preparative) |
| Detection | UV absorbance at 214 nm and 280 nm |
N-methylated peptides often present significant purification challenges due to their unique properties. The increased hydrophobicity can lead to strong retention on RP-HPLC columns, requiring high concentrations of organic solvent for elution, which can sometimes lead to poor peak shape or recovery. Furthermore, the conformational flexibility introduced by N-methylation can sometimes result in multiple peaks for a single peptide, corresponding to different conformers that are stable on the chromatographic timescale.
Strategies to overcome these challenges include:
Optimization of RP-HPLC conditions: This can involve using different stationary phases (e.g., C4 or C8 for very hydrophobic peptides), alternative ion-pairing agents (e.g., formic acid for better compatibility with mass spectrometry), or adjusting the temperature of the separation. bachem.comwaters.com
Orthogonal purification techniques: If a single RP-HPLC step is insufficient to achieve the desired purity, a second purification step based on a different separation principle can be employed. waters.compolypeptide.com Ion-exchange chromatography (IEX), which separates peptides based on their net charge, or size-exclusion chromatography (SEC), which separates based on molecular size, can be effective orthogonal techniques. americanpeptidesociety.orgwaters.compolypeptide.commdpi.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is an advanced chromatographic technique that can significantly improve yield and solvent consumption compared to traditional batch chromatography, making it particularly suitable for large-scale purification. bachem.com
By employing a combination of these advanced analytical and purification techniques, it is possible to thoroughly characterize and obtain highly pure peptides incorporating the sterically demanding and conformationally significant this compound residue.
Challenges and Future Directions in Utilizing Fmoc N Me D Trp Boc Oh
Overcoming Synthetic Hurdles in Complex Peptide Assembly
The solid-phase synthesis of peptides rich in N-methylated amino acids is recognized as a significant challenge. nih.govresearchgate.net The primary obstacle arises from the steric hindrance imposed by the N-methyl group, which is directly adjacent to the site of amide bond formation. This hindrance can dramatically slow down the coupling reaction between a protected N-methylamino acid and the N-terminus of the growing peptide chain, often leading to low yields. nih.govresearchgate.net
To address these sluggish reaction kinetics, specialized coupling reagents have been developed and are often required. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown greater promise for these difficult couplings compared to standard reagents. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique, using heat to accelerate the coupling process and improve the solubility of protected amino acids. nih.gov
Beyond the coupling step, further complications can arise during the final cleavage of the peptide from the resin, which is typically accomplished with strong acids like trifluoroacetic acid (TFA). nih.govresearchgate.net Acidic conditions can lead to undesirable side reactions, including the fragmentation of the peptide backbone, particularly between consecutive N-methylated residues. nih.gov Another potential side reaction is the formation of diketopiperazines (DKPs), especially when the sequence is prone to cyclization. nih.govresearchgate.net The duration of the TFA cleavage step is a critical parameter that must be carefully optimized to maximize the yield of the desired peptide while minimizing these acid-catalyzed side reactions. nih.gov
| Hurdle | Description | Common Mitigation Strategies |
| Slow Coupling Kinetics | Steric hindrance from the N-methyl group impedes amide bond formation, leading to incomplete reactions and low yields. | Use of potent coupling reagents (e.g., PyAOP, PyBOP/HOAt); Microwave-assisted synthesis. nih.govresearchgate.netnih.gov |
| Peptide Fragmentation | The peptide backbone can cleave between adjacent N-methylated amino acids during final acid cleavage. | Optimization of cleavage time and conditions. nih.gov |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization can occur, leading to the formation of stable six-membered rings and truncation of the peptide. | Careful sequence design; Optimization of cleavage conditions. nih.govresearchgate.net |
| Aggregation | N-methylated peptides can be prone to aggregation, hindering both coupling and deprotection steps. | Use of specialized solvents or resins; Microwave heating. rsc.org |
Advancements in Protecting Group Chemistry for Tryptophan and N-Methylated Residues
The chemical structure of Fmoc-N-Me-D-Trp(Boc)-OH features a sophisticated protecting group strategy essential for its successful use in Fmoc-based solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed with a base (typically piperidine) after each coupling step. iris-biotech.dechempep.com The tert-butyloxycarbonyl (Boc) group, on the other hand, provides acid-labile protection for the indole (B1671886) nitrogen of the tryptophan side chain. peptide.com
This dual protection is crucial. The tryptophan indole ring is susceptible to modification, particularly alkylation, during the repeated acid treatments used for side-chain deprotection of other residues (like arginine) at the end of the synthesis. peptide.comnih.govpeptide.com The Boc group on the indole nitrogen minimizes these side reactions. peptide.com During the final TFA cleavage, the Boc group is removed, but it forms a temporary carbamic acid intermediate that continues to shield the indole ring from electrophilic attack by carbocations released from other protecting groups. peptide.com
While the Fmoc/Boc combination is effective, research continues into alternative and improved protecting groups. The goal is to enhance orthogonality—the ability to remove specific protecting groups under distinct conditions without affecting others. iris-biotech.depeptide.comorganic-chemistry.org For tryptophan, groups like cyclohexyloxycarbonyl (Hoc) have been explored to protect the indole ring from both oxidation and alkylation. researchgate.net Another innovative approach involves "solubilizing" protecting groups, such as the 4-(N-methylamino)butanoyl (Nmbu) group. This group remains on the tryptophan side chain after initial cleavage, imparting a positive charge that improves the peptide's solubility and simplifies purification by HPLC. It is then removed under mild basic conditions post-purification. researchgate.net Such advancements aim to increase the purity and yield of complex peptides containing sensitive residues like N-methylated tryptophan.
Development of Novel Spectroscopic and Analytical Tools for Modified Peptides
The analysis of peptides containing N-methylated residues presents unique challenges that necessitate specialized analytical techniques. A common observation during the purification of N-methyl-rich peptides by high-performance liquid chromatography (HPLC) is the appearance of multiple, often broad, peaks for a single compound. nih.govresearchgate.net This phenomenon is caused by the slow interconversion between the cis and trans isomers of the N-methylated amide bond. This conformational heterogeneity can complicate purification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics. researchgate.net By measuring NMR temperature coefficients (the change in chemical shift with temperature), researchers can identify amide protons that are exposed to the solvent versus those that are internally hydrogen-bonded. This information can guide the strategic N-methylation of peptides to enhance properties like membrane permeability and oral bioavailability. pnas.org Advanced NMR techniques, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, can be used to investigate the kinetics of conformational exchange in N-methylated peptides. researchgate.net
In addition to experimental techniques, computational methods are playing an increasingly important role. Molecular dynamics simulations, for instance, are used to model the structural ensembles of N-methylated peptides and evaluate the performance of different force fields in accurately predicting their behavior. rsc.org The development of more accurate simulation models and force fields is crucial for the rational design of modified peptides with specific conformational properties.
| Technique | Application for N-Methylated Peptides | Key Findings/Insights |
| HPLC | Purification and purity assessment. | Often shows multiple or broad peaks due to slow cis/trans isomerization of the N-methyl amide bond. nih.govresearchgate.net |
| NMR Spectroscopy | Conformational analysis, study of isomerization kinetics, and guidance for rational design. | Can distinguish between cis and trans conformers; temperature coefficients identify exposed amides for modification. researchgate.netpnas.org |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. | Essential for confirming the successful incorporation of the modified amino acid and identifying potential side products. |
| Molecular Dynamics (MD) Simulations | Characterization of structural ensembles and conformational preferences. | Helps in understanding the structural impact of N-methylation and refining force fields for accurate modeling. rsc.org |
Exploration of New Biological Applications beyond Current Scope (Academic Focus)
The primary documented application for this compound is in the synthesis of macrocyclic peptide antibiotics targeting bacteria like Pseudomonas aeruginosa. medchemexpress.com However, the unique structural features imparted by this amino acid—N-methylation, D-configuration, and the bulky tryptophan side chain—open the door to a wide range of academic explorations into new biological functions.
N-methylation is a well-established strategy for improving the pharmacokinetic properties of peptides, such as increasing their resistance to enzymatic degradation and enhancing their oral bioavailability. springernature.commdpi.com The incorporation of a D-amino acid also contributes significantly to proteolytic stability, as natural proteases are stereospecific for L-amino acids. The combination of these features makes peptides containing N-Me-D-Trp highly attractive candidates for the development of more drug-like peptides.
Sustainable and Green Chemistry Approaches in Fmoc-SPPS of Modified Peptides
Solid-phase peptide synthesis, while highly effective, is notorious for its poor environmental footprint. tandfonline.com The process traditionally relies on large volumes of hazardous and toxic solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), particularly for washing steps. tandfonline.combiotage.combiomatik.com This high solvent consumption is a major drawback from a green chemistry perspective. digitellinc.com
In response, a significant research effort is underway to make SPPS more sustainable. rsc.org A primary focus is the replacement of hazardous solvents with greener alternatives. acs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being investigated as potential replacements for DMF. nih.govbiotage.com However, switching solvents is not trivial, as the new solvent must effectively swell the resin and dissolve all reagents while being compatible with the coupling and deprotection chemistries. biotage.comacs.org
Q & A
Q. How does the stereochemistry of D-Trp(Boc) influence peptide structure and function in therapeutic applications?
- Methodological Answer : D-amino acids like D-Trp(Boc) confer protease resistance and stabilize β-turn structures. In antimicrobial peptides, this modification can enhance metabolic stability without compromising target binding. Monitor conformational changes via circular dichroism (CD) spectroscopy and validate bioactivity in enzymatic degradation assays .
Q. What strategies mitigate racemization during the coupling of this compound in automated SPPS?
- Methodological Answer : Optimize coupling conditions using activators like HATU or Oxyma Pure in DMF, which reduce racemization compared to HOBt/DIC. Maintain a reaction pH of ~8–9 and limit coupling times to <1 hour. Validate stereochemical integrity via chiral HPLC or Marfey’s reagent analysis .
Q. How can researchers address low coupling efficiencies of this compound in hydrophobic peptide sequences?
- Methodological Answer : Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) to reduce aggregation. Use microwave-assisted SPPS to enhance resin accessibility. Monitor real-time coupling efficiency via Kaiser tests or UV monitoring of Fmoc deprotection .
Q. What analytical techniques are critical for identifying side products in peptides containing this compound?
- Methodological Answer : Use LC-MS/MS to detect common side reactions such as Boc group hydrolysis or Trp oxidation. For example, oxidation products (e.g., kynurenine) show distinct mass shifts (+16 Da). Quantify impurities via UPLC with a C18 column and gradient elution .
Data Contradictions and Resolution
- Contradiction : recommends DMSO for solubilization, while emphasizes DMF for coupling.
- Contradiction : reports varying depsipeptide yields (60–90%) depending on Trp(Boc) stereochemistry.
- Resolution : Steric hindrance from the D-configuration may slow acylation. Optimize reaction times and activator concentrations for D-amino acids .
Experimental Safety and Storage
- Safety : Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation; work in a fume hood due to TFA/Boc deprotection hazards .
- Storage : Store at –20°C (short-term) or –80°C (long-term) under inert gas to prevent hydrolysis. Pre-dry the compound under vacuum before use to minimize moisture-induced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
